REACTION_SMILES
|
[CH3:15][C:16](=[CH:17][CH2:18][CH3:19])[CH:20]=[O:21].[CH3:2][O:3][CH:4]([C:5](=[CH:6][CH2:7][CH3:8])[CH3:9])[CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].[Cl-:22].[Mg:1].[NH4+:23]>>[OH:3][CH:4]([C:5](=[CH:6][CH2:7][CH3:8])[CH3:9])[CH2:10][CH2:11][CH2:12][CH2:13][CH3:14]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCC=C(C)C=O
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Name
|
CCC=C(C)C(CCCCC)OC
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCC=C(C)C(CCCCC)OC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[NH4+]
|
Name
|
|
Type
|
product
|
Smiles
|
CCC=C(C)C(O)CCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:15][C:16](=[CH:17][CH2:18][CH3:19])[CH:20]=[O:21].[CH3:2][O:3][CH:4]([C:5](=[CH:6][CH2:7][CH3:8])[CH3:9])[CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].[Cl-:22].[Mg:1].[NH4+:23]>>[OH:3][CH:4]([C:5](=[CH:6][CH2:7][CH3:8])[CH3:9])[CH2:10][CH2:11][CH2:12][CH2:13][CH3:14]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCC=C(C)C=O
|
Name
|
CCC=C(C)C(CCCCC)OC
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCC=C(C)C(CCCCC)OC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[NH4+]
|
Name
|
|
Type
|
product
|
Smiles
|
CCC=C(C)C(O)CCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |